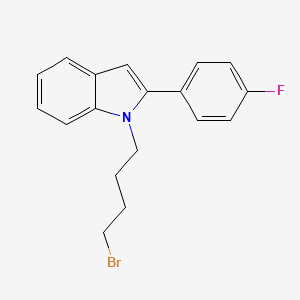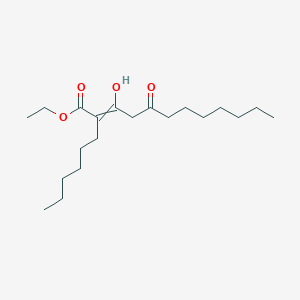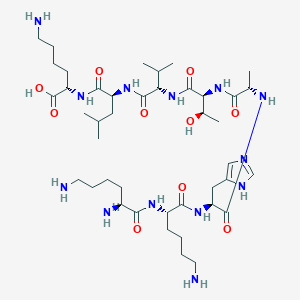![molecular formula C20H13NO B14179866 [1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl- CAS No. 858035-56-0](/img/structure/B14179866.png)
[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the benzoyl group onto the biphenyl ring. Subsequently, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of biphenyl compounds often involves catalytic coupling reactions such as the Suzuki, Stille, or Negishi reactions . These methods provide efficient and scalable routes for the synthesis of biphenyl derivatives, including [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its biphenyl structure is found in several bioactive molecules, and modifications to the nitrile and benzoyl groups can lead to the development of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzoyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group.
Biphenyl-2-carboxamide: Contains an amide group instead of a nitrile group.
Uniqueness: The presence of both nitrile and benzoyl groups in [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- imparts unique chemical properties, such as the ability to participate in a wide range of chemical reactions and form diverse derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
858035-56-0 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20(22)15-8-2-1-3-9-15/h1-13H |
InChI Key |
MIBLERWNERGQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)


![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)


![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)

![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)




